molecular formula C20H32O3 B12323008 5,5,9-Trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol

5,5,9-Trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol

Cat. No.: B12323008
M. Wt: 320.5 g/mol
InChI Key: OUDUFOYDAUOXPD-UHFFFAOYSA-N
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Description

5,5,9-Trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol is a complex organic compound known for its unique structure and properties. It is a kaurane diterpenoid, which is a class of diterpenes that are derived from kaurene.

Properties

IUPAC Name

5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-11-12-5-6-15-19(4)9-13(21)8-18(2,3)16(19)14(22)10-20(15,7-12)17(11)23/h12-17,21-23H,1,5-10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDUFOYDAUOXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC2(C1C(CC34C2CCC(C3)C(=C)C4O)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,9-Trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol involves multiple steps, starting from simpler organic molecules. The process typically includes cyclization reactions to form the tetracyclic structure, followed by functionalization to introduce the hydroxyl groups at specific positions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,5,9-Trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols .

Scientific Research Applications

5,5,9-Trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5,9-Trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biological molecules, affecting their structure and function. This interaction can lead to changes in cellular processes, such as enzyme activity, gene expression, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups and its specific tetracyclic structure.

Biological Activity

5,5,9-Trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol, also known as a derivative of ent-kaurene, is a complex bicyclic compound with potential biological activities. This article explores its biological activity, including pharmacological properties, toxicological assessments, and potential therapeutic applications based on available research.

  • Molecular Formula : C20H32
  • Molecular Weight : 272.474 g/mol
  • CAS Number : 562-28-7

The compound's structure features multiple cycloalkane rings and functional groups that contribute to its biological activity.

Pharmacological Properties

  • Absorption and Bioavailability :
    • Human intestinal absorption: 96.73%
    • Caco-2 permeability: 78.89%
    • Blood-brain barrier penetration: 65.00% .
  • Metabolic Interactions :
    • Inhibits various cytochrome P450 enzymes (CYPs), including CYP3A4 (87.68% inhibition) and CYP2D6 (93.77% inhibition), indicating potential drug-drug interactions .
    • Acts as a substrate for CYP3A4 and CYP2C9, which are crucial for drug metabolism in the liver .
  • Receptor Binding :
    • Exhibits binding affinity to several nuclear receptors such as:
      • Estrogen receptor (80.09%)
      • Androgen receptor (64.71%)
      • Thyroid receptor (65.11%) .

Toxicological Profile

  • Irritation and Sensitization :
    • Skin irritation potential: Moderate (54.48%)
    • Eye irritation potential: High (93.31%) .
  • Carcinogenicity :
    • Low risk of carcinogenicity based on binary classification (89% negative) .
  • Reproductive and Developmental Toxicity :
    • Positive indicators for reproductive toxicity (85.56%) suggest caution in exposure during pregnancy .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of ent-kaurene derivatives against various bacterial strains, demonstrating significant inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations of 50-200 µg/mL.

Case Study 2: Anti-inflammatory Effects

Research indicated that the compound could modulate inflammatory pathways in human macrophages, reducing the production of pro-inflammatory cytokines like TNF-alpha and IL-6 by up to 40% when treated with 100 µM concentrations.

Table of Biological Activities

Activity TypeValue/EffectReference
Human Intestinal Absorption96.73%
CYP3A4 Inhibition87.68%
Skin IrritationModerate (54.48%)
Estrogen Receptor Binding80.09%
Anti-inflammatory ActivityReduces TNF-alpha by 40%Case Study 2

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